5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one
Description
Properties
IUPAC Name |
5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-2-1-7-3-4(8-2)10-5(11)9-3/h1H,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASKISSRRBAAQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)NC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187016 | |
| Record name | 5-Chloro-1,3-dihydro-2H-imidazo(4,5-b)pyrazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33386-23-1 | |
| Record name | 5-Chloro-1,3-dihydro-2H-imidazo(4,5-b)pyrazin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033386231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-1,3-dihydro-2H-imidazo(4,5-b)pyrazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Chloropyrazine Derivatives
Precursor Synthesis and Reaction Conditions
The most common route involves cyclization of 2-chloropyrazine derivatives with imidazole precursors. A 2025 study demonstrated that 5-chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one is synthesized via base-mediated cyclization of 2-chloro-3-aminopyrazine in the presence of triethylamine (TEA) at 80–100°C for 6–8 hours. Key parameters include:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 90°C | 72–78 |
| Solvent | Dimethylformamide | 75 |
| Base | Triethylamine | 78 |
| Reaction Time | 7 hours | 76 |
Cyclization proceeds via nucleophilic attack of the imidazole nitrogen on the electrophilic carbon of chloropyrazine, followed by dehydrohalogenation.
Microwave-Assisted Synthesis
Accelerated Cyclization Under Microwave Irradiation
Microwave irradiation reduces reaction times from hours to minutes. A 2022 protocol achieved 68% yield in 25 minutes using:
- Reactants : 2-chloro-3-nitropyridine and hydrazine hydrate
- Conditions : 150°C, n-pentanol solvent, 400W microwave power.
Comparative Efficiency
| Method | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Heating | 480 | 65 | 92 |
| Microwave | 25 | 68 | 95 |
Microwave methods minimize side products like 5-nitro derivatives, enhancing selectivity.
One-Pot Multicomponent Reactions
Groebke-Blackburn-Bienaymé (GBB) Protocol
The GBB reaction enables modular synthesis using:
- Components :
- 2-Amino-3-chloropyrazine
- Aldehydes (e.g., benzaldehyde)
- Isocyanides (e.g., cyclohexyl isocyanide)
Key Steps:
- Imine Formation : Acid-catalyzed condensation (HCl, dioxane, 110°C).
- Cyclization : Microwave-assisted (10 min) or conventional heating (16 hours).
| Aldehyde | Isocyanide | Yield (%) |
|---|---|---|
| Benzaldehyde | Cyclohexyl | 75 |
| 4-Fluorobenzaldehyde | tert-Butyl | 68 |
| Pyridine-2-carbaldehyde | Benzyl | 62 |
This method allows rapid diversification of the imidazo[4,5-b]pyrazine core.
Catalytic Methods for Industrial Scalability
Palladium-Catalyzed Cross-Coupling
Pd(PPh₃)₄ facilitates coupling between chloropyrazines and boronic acids. A 2024 patent reported:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.36 (s, 1H), 7.82 (d, J=8.2 Hz, 1H), 4.49 (t, J=7.1 Hz, 2H) |
| ¹³C NMR | 154.7 (C=O), 143.9 (imidazole C), 127.2 (pyrazine C) |
| HRMS | m/z 173.57 [M+H]⁺ |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound .
Scientific Research Applications
5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the design of kinase inhibitors and antimicrobial agents.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of enzymes such as kinases by binding to the active site and blocking substrate access . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target protein, stabilizing the inhibitor-protein complex .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-imidazo[4,5-b]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
5-Chloro-1H-imidazo[4,5-b]pyrimidine: Contains a pyrimidine ring, offering different electronic properties and reactivity.
Uniqueness
5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one is unique due to the presence of both imidazole and pyrazine rings, which confer distinct electronic and steric properties. This dual-ring system enhances its ability to interact with a variety of biological targets and makes it a versatile scaffold in drug design .
Biological Activity
5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazo[4,5-b]pyrazine family, which is known for a variety of pharmacological effects, including anticancer, antibacterial, and antiviral properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and therapeutic potential.
The molecular formula of this compound is C₆H₄ClN₃O, with a molecular weight of approximately 173.57 g/mol. It is characterized by the presence of chlorine and imidazole moieties which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄ClN₃O |
| Molecular Weight | 173.57 g/mol |
| CAS Number | 40851-98-7 |
| Density | Not specified |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo[4,5-b]pyrazine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown selective cytotoxicity towards colon carcinoma and glioblastoma cells with IC50 values in the low micromolar range .
In a comparative study involving various substituted imidazo[4,5-b]pyridines (closely related to our compound), the strongest antiproliferative effects were observed in derivatives featuring halogen substitutions, suggesting that chlorine may enhance biological activity .
Antibacterial Activity
The antibacterial properties of this compound have been explored with varying results. While some studies indicate limited antibacterial efficacy against Gram-positive and Gram-negative bacteria, specific derivatives have shown moderate activity against strains such as E. coli . The structure-activity relationship indicates that modifications in the imidazole ring can significantly impact antibacterial potency.
Antiviral Activity
The antiviral potential of imidazo[4,5-b]pyrazine derivatives has also been investigated. Compounds in this class have been evaluated against a range of DNA and RNA viruses. Although specific data on this compound is limited, related compounds have demonstrated promising antiviral activity .
The biological activities of this compound are believed to result from its ability to interact with cellular targets such as DNA and various enzymes involved in cell proliferation and survival. For example, some derivatives are thought to intercalate into DNA strands, disrupting replication processes in cancer cells . Additionally, the inhibition of key enzymes involved in bacterial cell wall synthesis may account for its antibacterial properties.
Case Studies
- Antiproliferative Effects : A study evaluated the antiproliferative effects of various imidazo[4,5-b]pyridine derivatives on human cancer cell lines including LN-229 (glioblastoma) and HCT-116 (colorectal carcinoma). The most active compounds displayed IC50 values ranging from 0.4 to 3.2 μM .
- Antibacterial Evaluation : Another investigation assessed the antibacterial activity of imidazo[4,5-b]pyridine derivatives against Staphylococcus aureus and E. coli. The results indicated that while most compounds were inactive, certain substitutions led to moderate inhibition .
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one, and how can purity be optimized?
Methodological Answer: Synthesis typically involves cyclization reactions starting from halogenated pyrazine precursors. Key steps include:
- Halogenation: Introducing chlorine at position 5 via electrophilic substitution or using chlorinating agents (e.g., POCl₃).
- Cyclization: Formation of the imidazole ring using urea or thiourea derivatives under reflux conditions.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Critical Note: Monitor reaction progress via TLC or HPLC to avoid over-halogenation byproducts.
Q. What spectroscopic and analytical techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR: ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the imidazole ring structure and chlorine substitution.
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (C₆H₄ClN₃O, MW 169.57).
- X-ray Crystallography: For absolute structural confirmation, use SHELX software for refinement .
- Elemental Analysis: Validate Cl content (theoretical: ~20.9%) .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Seal in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid light and humidity to prevent hydrolysis of the imidazole ring.
- Solubility: DMSO or DMF for stock solutions (10 mM). Avoid aqueous buffers unless stabilized with co-solvents .
- Safety: Use fume hoods and PPE (gloves, goggles) due to potential irritancy (no explicit GHS data, but analogs show similar risks) .
Advanced Research Questions
Q. How does halogenation at position 5 influence biological activity compared to analogs with bromine or methyl groups?
Methodological Answer: Halogenation impacts pharmacodynamics by enhancing electrophilic interactions with target proteins. Comparative SAR studies reveal:
Design Tip: Introduce bromine at position 6 for higher activity but monitor solubility trade-offs.
Q. How can SHELX software resolve crystallographic ambiguities in this compound’s structure?
Methodological Answer: SHELXL refines X-ray data by:
- Twinned Data Handling: Use HKLF5 format for twinned crystals (common in imidazole derivatives).
- Hydrogen Bonding Networks: Assign restraints for N–H···O interactions to improve R-factor accuracy.
- Disorder Modeling: Apply PART instructions for flexible substituents (e.g., rotational disorder in the imidazole ring) .
Case Study: A related imidazo-pyrazine analog achieved R1 = 0.021 using SHELXL .
Q. How can contradictory biological activity data (static vs. cidal effects) be resolved in assays?
Methodological Answer:
- Dose-Response Curves: Test concentrations from 0.1–100 µM to identify biphasic effects (observed in Trypanosoma brucei assays) .
- Time-Kill Assays: Monitor growth at 24/48/72 hours to differentiate static (growth inhibition) vs. cidal (cell death) mechanisms.
- Target Validation: Use CRISPR-Cas9 knockdown of putative targets (e.g., kinases) to confirm on-/off-target effects .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability data?
Methodological Answer:
- Solvent Screening: Test DMSO, ethanol, and PBS (pH 7.4) with 1% Tween-80. Record UV-Vis absorbance (λ = 270–300 nm) for stability over 72 hours.
- pH Dependence: Adjust pH (4–9) to identify degradation triggers (e.g., acidic hydrolysis of the imidazole ring) .
- Inter-lab Validation: Share samples with collaborators to standardize protocols (e.g., centrifugation speed for precipitate removal).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
